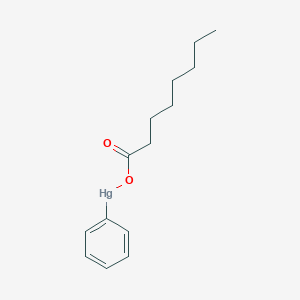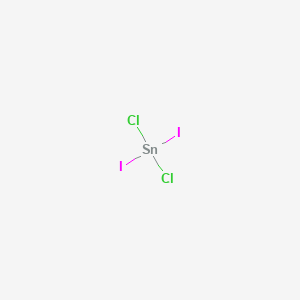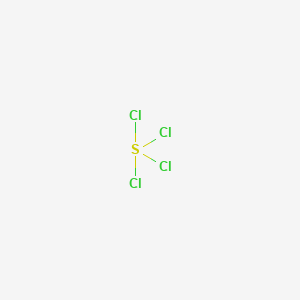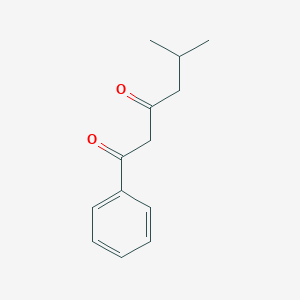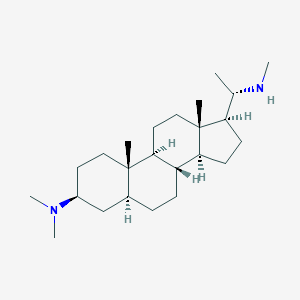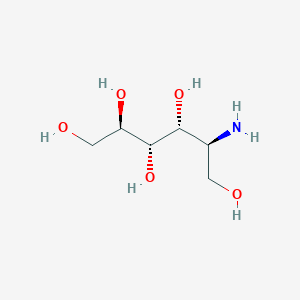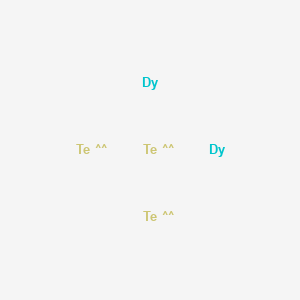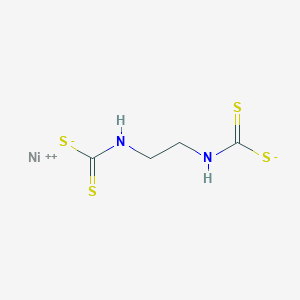
Titanium(4+) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(4+) acetate, also known as titanium tetraacetate, is a hypothetical coordination complex with the formula Ti(C2H3O2)4 . It is discussed in archaic literature, well before the advent of X-ray crystallography and an appreciation of the structural trends in metal carboxylate complexes .
Molecular Structure Analysis
The molecular formula of this compound is C8H12O8Ti . The average mass is 284.043 Da and the monoisotopic mass is 284.001160 Da .Chemical Reactions Analysis
This compound is used in the production of bismuth titanate ferroelectric thin films . The acetate derived solutions were created by blending acetic acid and bismuth acetate together and adding this compound .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284.04300 . The exact physical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Titanium dioxide (TiO2) is extensively investigated due to its applications in various areas like photocatalysis, solar cells, and lithium ion batteries. Its physicochemical properties enable various functions in the scope of energy, environment, and health (Liu et al., 2014).
In the dental field, titanium dioxide has been utilized in coatings to prevent toxic reactions from dental implant corrosion. A double layer coating system using medronic acid and teriparatide acetate has shown potential in controlling TiO2 toxicity and promoting bone growth (Goo, 2021).
Anodizing titanium surfaces in electrolytes containing calcium acetate improves the tribocorrosion behaviour of titanium, making it more suitable for dental implants (Alves et al., 2013).
Titanium dioxide has been used in plasma-electrolytic formation to create oxide structures on titanium, with manganese acetate in the electrolyte contributing to the formation of layers containing Mn2O3, Mn3O4, and TiO2-rutile, enhancing catalytic activity (Rudnev et al., 2005).
Titanium oxide (TiO2) nanoparticles, with properties like photoactivity and the ability to produce reactive oxygen species, have applications in medical therapies, including photodynamic therapy for cancer and antimicrobial treatments (Ziental et al., 2020).
The synthesis of anatase TiO2 nanoparticles through a modified sol-gel route from titanium isopropoxide modified with acetic acid offers controlled hydrolysis and condensation reactions, facilitating applications in areas such as photocatalysis (Parra et al., 2008).
Safety and Hazards
Future Directions
Titanium-based materials, including Titanium(4+) acetate, have promise in photocatalysis and optoelectronics . Researchers are developing critical new insights about titanium, including recipes for making better titanium alloys as well as a cryo-forged technique for making industrial-grade titanium . These advances could ultimately lead to more cost-efficient and sustainable manufacturing .
Properties
CAS No. |
13057-42-6 |
|---|---|
Molecular Formula |
C2H4O2Ti |
Molecular Weight |
107.92 g/mol |
IUPAC Name |
acetic acid;titanium |
InChI |
InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
XRWIKYCAKUSCOB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |
Canonical SMILES |
CC(=O)O.[Ti] |
| 13057-42-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)
